1-ethyl-3-oxocyclobutane-1-carbonitrile
Description
1-Ethyl-3-oxocyclobutane-1-carbonitrile is a cyclobutane derivative characterized by a four-membered ring structure substituted with an ethyl group, a ketone group at position 3, and a nitrile group at position 1. Its molecular formula is C₇H₉NO, with a molecular weight of 123.15 g/mol. The nitrile group contributes to its polarity, while the ethyl substituent introduces steric bulk, influencing reactivity and solubility. This compound is of interest in organic synthesis and pharmaceutical research due to its strained cyclobutane ring and functional group diversity, though specific applications require further investigation .
Properties
CAS No. |
2091493-91-1 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
1-ethyl-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H9NO/c1-2-7(5-8)3-6(9)4-7/h2-4H2,1H3 |
InChI Key |
INLYXJITBFDHHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)C1)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-ethyl-3-oxocyclobutane-1-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of ethyl cyclobutanecarboxylate with a nitrile source under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrile group replaces the ester group on the cyclobutane ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group, resulting in the formation of 1-ethyl-3-hydroxycyclobutane-1-carbonitrile.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides, amines, or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 1-ethyl-3-hydroxycyclobutane-1-carbonitrile.
Substitution: Amides, amines, or other substituted derivatives.
Scientific Research Applications
1-ethyl-3-oxocyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3-oxocyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile or electrophile, participating in various chemical reactions that modify biomolecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Steric and Electronic Effects
- Ethyl vs. However, the ethyl chain may improve solubility in non-polar solvents .
- Aromatic vs. Aliphatic Substituents : Bromophenyl and fluoropyridinyl derivatives exhibit enhanced π-π stacking and dipole interactions due to aromaticity, making them candidates for drug design. The bromine atom in the bromophenyl analogue adds molecular weight and lipophilicity, which could improve membrane permeability in biological systems .
- Sulfone Functionalization : The sulfone group in 1-(1,1-dioxidotetrahydrothiophen-3-yl)cyclobutane-1-carbonitrile acts as a strong electron-withdrawing group, stabilizing negative charges and altering reaction pathways compared to the ethyl-substituted compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
